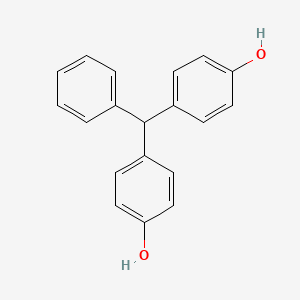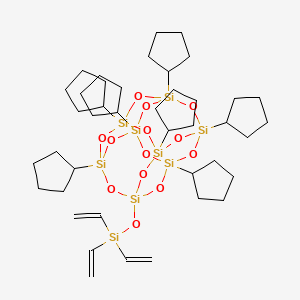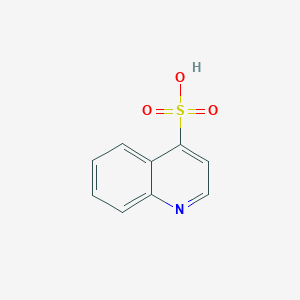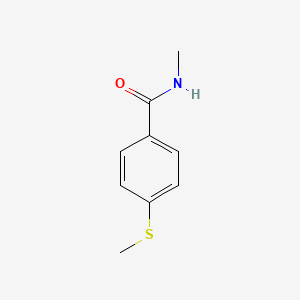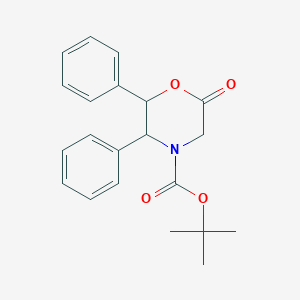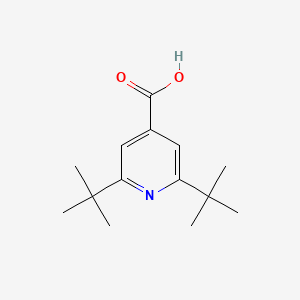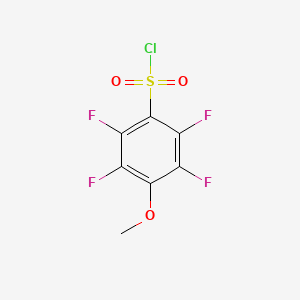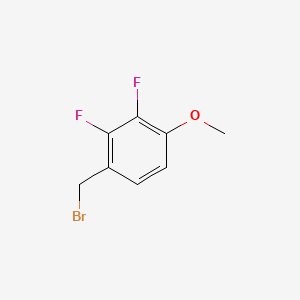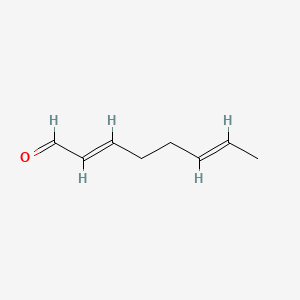
(2E,6E)-2,6-Octadienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
, also known as fema 3466, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. Thus, is considered to be a fatty aldehyde lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, is primarily located in the membrane (predicted from logP). is a green tasting compound that can be found in fats and oils. This makes a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Synthesis Applications : A study conducted by C. Fen-er (2007) developed a new route for the synthesis of (2E,6E)-octadiene-3,7-dimethyldiol-1acetate, showing the compound's potential in organic synthesis.
Photochemistry : Research by A. Schultz and N. Green (1992) explored the photochemistry of related compounds, suggesting the importance of (2E,6E)-2,6-Octadienal in understanding light-induced chemical reactions.
Marine Biology : A study on marine diatoms by A. Gallina et al. (2014) investigated the effects of compounds like (2E,6E)-2,6-Octadienal on nitric oxide and reactive oxygen species production in marine ecosystems.
Chemical Structure Analysis : A. Yokozeki and K. Kuchitsu (1971) studied the structures of related bicyclic compounds, which enhances our understanding of molecular structures including (2E,6E)-2,6-Octadienal.
Analytical Chemistry : Research on isotopically labeled compounds by J. Lin et al. (1999) provides insights into the use of (2E,6E)-2,6-Octadienal derivatives in analytical techniques such as isotope dilution assays.
Polymer Science : The work of J. Dipietro and A. Diedwardo (1966) on crystalline copolymers involving 2,6-dimethyl-2,7-octadiene demonstrates the application of (2E,6E)-2,6-Octadienal in polymer research.
Eigenschaften
CAS-Nummer |
56767-18-1 |
|---|---|
Produktname |
(2E,6E)-2,6-Octadienal |
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
(2E,6E)-octa-2,6-dienal |
InChI |
InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h2-3,6-8H,4-5H2,1H3/b3-2+,7-6+ |
InChI-Schlüssel |
CBXNRMOWVZUZQA-BLWKUPHCSA-N |
Isomerische SMILES |
C/C=C/CC/C=C/C=O |
SMILES |
CC=CCCC=CC=O |
Kanonische SMILES |
CC=CCCC=CC=O |
Dichte |
0.835-0.841 |
Andere CAS-Nummern |
56767-18-1 76917-23-2 |
Physikalische Beschreibung |
Colourless liquid; green aroma |
Piktogramme |
Irritant |
Löslichkeit |
Soluble in fat; Insoluble in water soluble (in ethanol) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



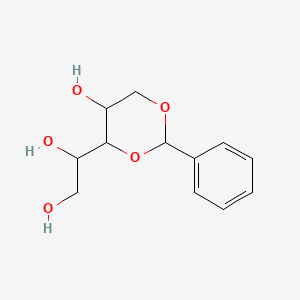
![2-[[3,5-Dihydroxy-6-phenylmethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1609106.png)
